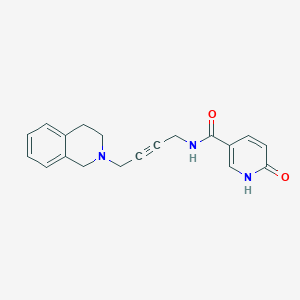
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is an intriguing synthetic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple reaction steps, including the formation of key intermediates. The process often starts with the preparation of the isoquinoline and pyridine components, which are then coupled through a series of reactions such as alkylation, acylation, and cyclization under specific conditions.
Industrial Production Methods: While detailed industrial production methods are proprietary, the synthesis on an industrial scale likely involves optimization of the laboratory synthetic routes for larger-scale production. This might include flow chemistry techniques or the use of specific catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions It Undergoes: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions, potentially forming N-oxides or other oxidized derivatives.
Reduction: It can also be reduced, possibly resulting in the hydrogenation of alkyne or carbonyl groups.
Substitution: Various substitution reactions are possible at the aromatic or aliphatic positions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might employ electrophiles or nucleophiles under catalyzed or uncatalyzed conditions.
Major Products Formed: Major products from these reactions depend on the specific conditions but might include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.
科学研究应用
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves specific molecular targets and pathways. This compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and effects.
Molecular Targets and Pathways Involved: Possible molecular targets include enzymes involved in metabolic pathways or receptors that regulate cellular processes. The precise pathways affected would depend on the biological context and specific interactions of the compound.
相似化合物的比较
When compared to other similar compounds, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique structural features and reactivity.
List of Similar Compounds
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)ethynyl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
N-(4-(isoquinolin-2-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
These compounds share core structures but have variations in their functional groups or substituents, which can lead to differences in their chemical behavior and applications.
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-18-8-7-16(13-21-18)19(24)20-10-3-4-11-22-12-9-15-5-1-2-6-17(15)14-22/h1-2,5-8,13H,9-12,14H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGJZZDILQTCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
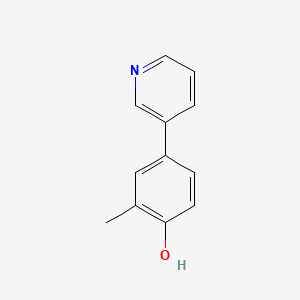
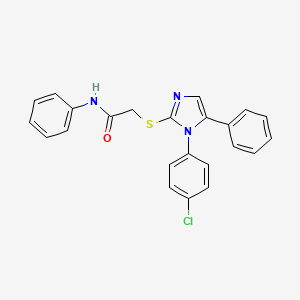
![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)
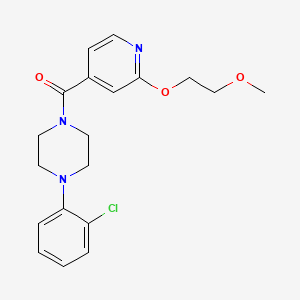
![3-[(DIMETHYLAMINO)METHYL]-N-[(4-FLUOROPHENYL)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE](/img/structure/B2532982.png)
![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)
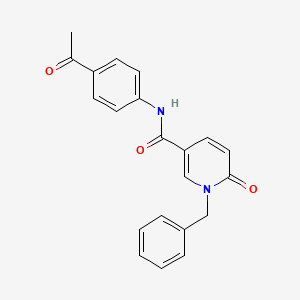
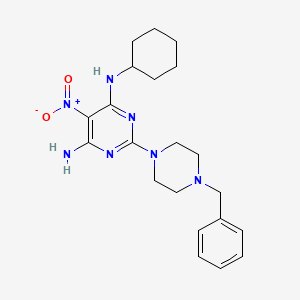
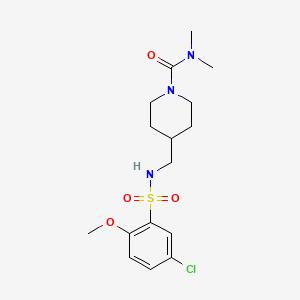
![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)
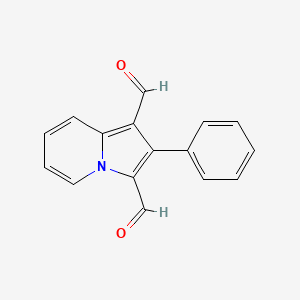
![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2532993.png)
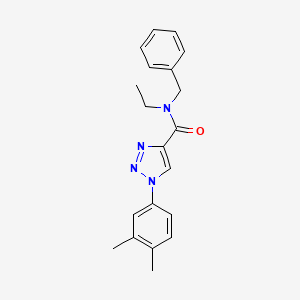
![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)
